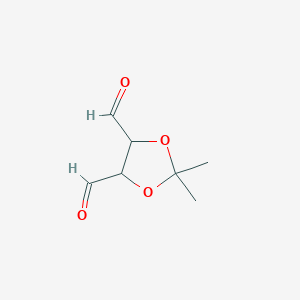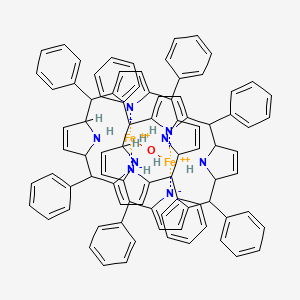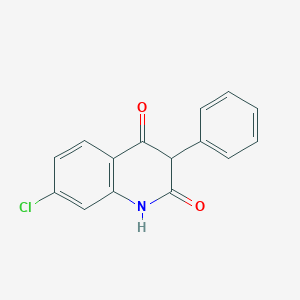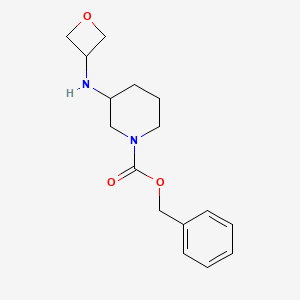
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is a chiral compound with significant applications in organic synthesis. Its unique structure, featuring two aldehyde groups and a dioxolane ring, makes it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde typically involves the reaction of a suitable precursor with reagents that introduce the dioxolane ring and the aldehyde groups. One common method involves the use of diols and aldehydes under acidic conditions to form the dioxolane ring, followed by oxidation to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . The dioxolane ring provides stability and influences the compound’s reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-Dethiobiotin: Shares a similar dioxolane ring structure but differs in functional groups and biological activity.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another chiral compound with different functional groups and applications.
Uniqueness
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is unique due to its combination of two aldehyde groups and a dioxolane ring, which provides distinct reactivity and versatility in synthetic applications. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3 |
Clé InChI |
HZJHBGXHOJVFGH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(C(O1)C=O)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)

![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)

![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
![Butanedioic acid, 1-[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester](/img/structure/B14789026.png)
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B14789042.png)
![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)
![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)


